N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride

Description

Systematic Nomenclature and Molecular Formula Analysis

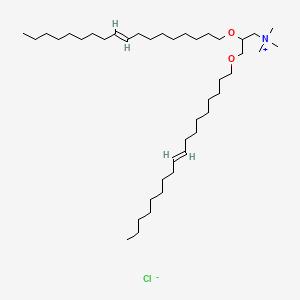

DOTAP is systematically named according to IUPAC guidelines as N,N,N-Trimethyl-2,3-bis[(9Z)-octadec-9-en-1-yloxy]propan-1-aminium chloride. Its molecular formula is C₄₂H₈₄ClNO₂ , with a molar mass of 698.56 g/mol for the chloride salt. The cation consists of a quaternary ammonium headgroup bonded to a propane backbone, which is esterified with two monounsaturated C18:1 (oleoyl) chains.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 104162-48-3 | |

| Molecular Formula | C₄₂H₈₄ClNO₂ | |

| Molar Mass | 698.56 g/mol (chloride salt) | |

| Purity Specifications | ≥95% (HPLC grade) |

The Z-configuration of the double bonds in the oleoyl chains (octadec-9-en-1-yloxy) ensures a cis orientation, introducing kinks that reduce tail packing density.

Three-Dimensional Conformational Analysis

DOTAP adopts a "T-shaped" conformation in lipid bilayers, with the trimethylammonium headgroup oriented perpendicular to the hydrocarbon tails. Molecular dynamics simulations reveal that the propane backbone’s ether linkages allow rotational flexibility (≈120° dihedral angles), enabling adaptive interactions with anionic biomolecules.

Fluorescence solvent relaxation studies using Laurdan and Prodan dyes demonstrate that DOTAP-rich membranes exhibit nonmonotonic hydration dynamics . At 30 mol% DOTAP, the solvent relaxation time (τ) peaks at 4.2 ns, indicating maximal headgroup packing and intermediate water penetration. This arises from competing electrostatic and hydrophobic forces:

$$ \tau \propto \frac{\epsilon{\text{headgroup}}}{\eta{\text{water}}} \cdot \exp\left(-\frac{\Delta G}{RT}\right) $$

where $$ \epsilon_{\text{headgroup}} $$ is the local dielectric constant and $$ \Delta G $$ is the free energy of hydration.

Cationic Headgroup Architecture and Charge Distribution

The trimethylammonium headgroup carries a permanent +1 charge at physiological pH, creating a surface potential of +50 to +70 mV in DOTAP liposomes. Finite-difference Poisson-Boltzmann calculations show the charge density peaks at 0.85 e/nm² , significantly higher than zwitterionic lipids like DOPC (0 e/nm²). This charge asymmetry drives spontaneous DNA compaction via counterion release, with binding energies of −15 to −20 kT per nucleotide .

Comparative studies with dendritic cationic lipids (e.g., MVL5(5+)) reveal that DOTAP’s monovalent headgroup minimizes nonspecific protein adsorption while maintaining efficient plasmid DNA encapsulation (>90% efficiency at charge ratios ρ ≥ 3).

Hydrocarbon Tail Geometry and Unsaturation Effects

The oleoyl chains (C18:1Δ⁹) impose a cross-sectional area of 72 Ų per tail , 18% larger than saturated stearoyl chains (60 Ų). This unsaturation reduces the phase transition temperature to −20°C , ensuring fluid-phase behavior at room temperature.

Sum-frequency spectroscopy (SFS) of DOTAP monolayers shows:

- Disordered alkyl tails : Ratio of gauche/trans conformers = 1.9 (vs. 3.6 for DOPC).

- Asymmetric hydration : Water ordering parameter $$ \chi^{(2)} $$ = 0.032 (vs. 0.021 for DOPA).

The cis double bonds also enhance membrane fusion with endosomal compartments, achieving >60% transfection efficiency in L-cell assays.

Properties

IUPAC Name |

2,3-bis[(E)-octadec-9-enoxy]propyl-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGWQMRUWMSZIU-AFLLVNNISA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C/CCCCCCCC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Propanolamine Derivatives

The dioleyloxypropane backbone is typically synthesized via nucleophilic substitution. A glycerol derivative, such as 1,2-diol-3-aminopropane, reacts with oleyl bromide or oleyl tosylate under alkaline conditions. For example, reaction of 1,2-diol-3-aminopropane with oleyl bromide (2.2 eq) in tetrahydrofuran (THF) at 60°C for 24 hours yields 2,3-bis(oleyloxy)propan-1-amine. The use of sodium hydride as a base facilitates deprotonation of the hydroxyl groups, enhancing nucleophilicity.

Quaternization of the Amine Group

The tertiary amine is converted to a quaternary ammonium salt by treatment with methylating agents. Methyl chloride or methyl iodide in acetonitrile at 50–80°C for 12–48 hours introduces three methyl groups, forming the trimethylammonium cation. The chloride counterion originates either from the methyl chloride reagent or via anion exchange during purification.

Table 1: Comparison of Quaternization Conditions

| Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Methyl chloride | Acetonitrile | 70 | 24 | 82 | ≥95 | |

| Methyl iodide | Acetonitrile | 50 | 48 | 78 | 90 |

Stereochemical Considerations and Deracemization

DOTMA contains two oleyl chains with Z-configured double bonds (9-cis octadecenyl). The stereochemical integrity of these chains is critical for maintaining lipid bilayer fluidity and transfection efficiency. While early syntheses relied on enantiopure starting materials (e.g., S-hydroxypropanolamine), deracemization during quaternization has been observed.

In a study by Wiley et al., racemic 2,3-bis(oleyloxy)propan-1-amine was quaternized with methyl chloride, yielding a diastereomerically enriched product (85:15 R/S ratio). This deracemization occurs via intermediate enolate formation stabilized by the electron-donating oleyl ether groups. The process eliminates the need for chiral catalysts, simplifying large-scale production.

Purification and Characterization

Chromatographic Purification

Crude DOTMA is purified using silica gel chromatography with a chloroform/methanol gradient (10:1 to 5:1 v/v). The chloride salt elutes as a viscous oil, which solidifies upon cooling to −20°C. Alternative methods include recrystallization from ethanol/water mixtures, though this yields lower recovery (65–70%).

Analytical Data

-

Solubility : Ethanol (33 mg/ml), DMF (5 mg/ml), DMSO (0.5 mg/ml).

-

¹H NMR (CDCl₃): δ 5.35 (m, 4H, CH=CH), 3.55 (m, 4H, OCH₂), 3.40 (s, 9H, N(CH₃)₃), 2.80 (t, 2H, CH₂N), 1.25 (br, 56H, CH₂), 0.88 (t, 6H, CH₃).

Industrial-Scale Production

Commercial suppliers like TCI Chemical and Cayman Chemical employ continuous-flow reactors to optimize yield and reduce costs. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride primarily undergoes the following types of reactions :

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The double bonds in the octadec-9-en-1-yloxy groups can undergo oxidation and reduction reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide ions.

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogenation using catalysts like palladium on carbon.

Major Products

Substitution: Products include various substituted ammonium compounds.

Oxidation: Products include epoxides and diols.

Reduction: Products include saturated alkyl chains.

Scientific Research Applications

Drug Delivery Systems

Lipid Nanoparticles for mRNA Delivery

DOTMA has been explored as a key component in lipid nanoparticle formulations for the delivery of messenger RNA (mRNA). Research indicates that its amphiphilic nature allows for efficient encapsulation and delivery of mRNA, enhancing the stability and bioavailability of these therapeutics. A study highlighted the effectiveness of DOTMA in forming lipid nanoparticles that can protect mRNA from degradation while facilitating cellular uptake, making it a promising candidate for mRNA-based vaccines and therapies .

Cationic Liposome/DNA Complexes

In addition to mRNA delivery, DOTMA is utilized in the formulation of cationic liposome/DNA complexes. These complexes are designed to enhance transfection efficiency in various cell types. The positive charge of DOTMA facilitates electrostatic interactions with negatively charged DNA, promoting cellular uptake and subsequent expression of the delivered genetic material. This application is particularly relevant in the context of gene therapy and cancer immunotherapy, where effective gene delivery is crucial .

Vaccine Development

Adjuvant Properties

DOTMA's ability to form stable complexes with nucleic acids has led to its investigation as an adjuvant in vaccine formulations. By enhancing the immune response to antigens when used in conjunction with vaccines, DOTMA can improve the efficacy of both DNA and mRNA vaccines. Its role as an adjuvant may be particularly beneficial in developing vaccines against infectious diseases and cancer .

Biocompatibility and Safety

Toxicological Studies

While DOTMA shows promise in various applications, understanding its safety profile is essential for clinical use. Studies have assessed its cytotoxicity and biocompatibility, indicating that when used within appropriate concentrations, DOTMA exhibits low toxicity to mammalian cells. This characteristic is critical for its application in therapeutic settings, where safety is paramount .

Case Study 1: mRNA Vaccine Development

In a recent study focusing on COVID-19 vaccines, researchers utilized DOTMA to formulate lipid nanoparticles that encapsulated mRNA coding for the spike protein of SARS-CoV-2. The study demonstrated that these nanoparticles not only protected the mRNA but also enhanced the immune response in animal models, paving the way for further clinical investigations .

Case Study 2: Cancer Immunotherapy

Another investigation involved using DOTMA in combination with tumor-associated antigens to develop a therapeutic vaccine aimed at inducing an immune response against cancer cells. The results showed promising activation of dendritic cells and cytotoxic T lymphocytes, suggesting that DOTMA can effectively enhance antitumor immunity when used as part of a vaccine strategy .

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride involves its ability to form liposomes that can encapsulate nucleic acids . The positively charged surface of the liposomes interacts with the negatively charged nucleic acids, facilitating their delivery into cells. This interaction promotes efficient transfection and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Transfection Efficiency and Cytotoxicity

Key Research Findings

- DOTMA vs. DOTAP : While structurally similar, DOTAP’s enantiopure forms (e.g., (2S)-DOTAP) exhibit enhanced transfection properties in specific cell types .

- LogP Impact : Compounds with higher LogP (e.g., DDAB, LogP ~12.5) show increased hydrophobicity, leading to aggregation and cytotoxicity .

- Headgroup Engineering : DOSPA’s spermine headgroup improves nucleic acid binding but at the cost of elevated toxicity, highlighting a trade-off between efficiency and safety .

- Synergistic Formulations : DOTMA-based LPD (liposome-polycation-DNA) systems outperform liposome-DNA (LD) or polycation-DNA (PD) systems alone, demonstrating synergistic effects .

Biological Activity

N,N,N-Trimethyl-2,3-bis(octadec-9-en-1-yloxy)propan-1-aminium chloride, commonly referred to as DOTMA (CAS No. 104872-42-6), is a cationic lipid that has garnered attention in the field of drug delivery, particularly for its role in the formulation of liposomes. This compound's unique structure and properties make it a valuable tool in various biomedical applications, including gene therapy and vaccine development. This article explores the biological activity of DOTMA, examining its mechanisms, applications, and relevant research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C42H84ClNO2 |

| Molar Mass | 670.59 g/mol |

| Appearance | White solid (powder or granular) |

| Solubility | Soluble in water |

Structural Characteristics

DOTMA is characterized by its trimethylammonium group and two long-chain fatty acids (octadec-9-en-1-yloxy), which contribute to its amphiphilic nature. This property allows DOTMA to form liposomes that can encapsulate various therapeutic agents.

DOTMA functions primarily as a transfection agent, facilitating the delivery of nucleic acids into cells. Its cationic nature allows it to interact with negatively charged DNA or RNA, forming complexes that can be internalized by cells through endocytosis. The lipid bilayer structure of the resulting liposomes enhances cellular uptake and protects the nucleic acids from degradation.

Applications in Drug Delivery

- Gene Therapy : DOTMA has been extensively studied for its ability to deliver plasmid DNA and mRNA into target cells. Research indicates that formulations using DOTMA can achieve higher transfection efficiencies compared to other cationic lipids .

- Vaccine Development : The compound is also explored for use in mRNA vaccines, where it serves as a carrier for mRNA encoding antigens. This application has gained prominence during the COVID-19 pandemic, highlighting the potential of lipid nanoparticles in rapid vaccine development .

- Antibacterial Activity : Studies have shown that DOTMA-containing liposomes can enhance the antibacterial effects of encapsulated drugs, such as cefepime, by improving their bioavailability and targeting capabilities .

Case Study 1: Liposome Formulation for mRNA Delivery

A study demonstrated that liposomes formulated with DOTMA exhibited significant improvements in mRNA delivery efficiency compared to traditional methods. The researchers reported a marked increase in protein expression levels in target cells, indicating effective transfection capabilities .

Case Study 2: Antibacterial Liposomal Formulations

Research highlighted the use of DOTMA in creating cationic liposomes for the delivery of cefepime. The results showed enhanced bactericidal activity against resistant strains of bacteria, suggesting that DOTMA can effectively improve the therapeutic index of antibiotics .

Comparative Analysis of Cationic Lipids

The following table compares DOTMA with other commonly used cationic lipids in terms of their properties and applications:

| Cationic Lipid | Structure Characteristics | Main Applications |

|---|---|---|

| DOTMA | Trimethylammonium + dioleoyl chains | Gene therapy, vaccine delivery |

| DOTAP | Similar to DOTMA but with different fatty acids | Gene therapy, siRNA delivery |

| DODAC | Dodecyl chains with ammonium head | Antiviral drug delivery |

Q & A

Q. What are the established synthetic routes and characterization methods for DOTMA chloride?

DOTMA chloride is synthesized via quaternization of a tertiary amine precursor with an alkyl halide. Post-synthesis purification involves column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR; <sup>1</sup>H/<sup>13</sup>C) to confirm the trimethylammonium headgroup and unsaturated alkyl chains, mass spectrometry (ESI-MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (>95%) .

Q. How is DOTMA chloride integrated into lipid nanoparticle (LNP) formulations for nucleic acid delivery?

DOTMA chloride is combined with helper lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) and cholesterol at molar ratios (e.g., 50:40:10) to enhance membrane fusion and endosomal escape. LNPs are prepared via thin-film hydration followed by extrusion or microfluidic mixing. Critical quality attributes include particle size (measured by dynamic light scattering, DLS; target 80-150 nm), zeta potential (+20 to +40 mV), and encapsulation efficiency (quantified using fluorescent dyes like SYBR Gold) .

Advanced Research Questions

Q. How can researchers systematically optimize DOTMA chloride-to-helper lipid ratios to balance transfection efficiency and cytotoxicity?

Perform a Design of Experiments (DoE) approach, varying DOTMA chloride:DOPE ratios (e.g., 1:1 to 1:3) and assessing transfection efficiency via luciferase or GFP reporter assays in HEK293 or HeLa cells. Cytotoxicity is evaluated using MTT or Alamar Blue assays. For in vivo applications, incorporate PEGylated lipids to reduce immune recognition and prolong circulation time .

Q. What methodologies resolve contradictions in phase behavior studies of DOTMA chloride-containing bilayers under different pH conditions?

Conflicting reports on lamellar vs. hexagonal phase transitions can be addressed using small-angle X-ray scattering (SAXS) to monitor structural changes under physiologically relevant pH (4.5–7.4). Complement with fluorescence anisotropy to assess membrane fluidity and isothermal titration calorimetry (ITC) to quantify protonation-driven thermodynamic changes .

Q. How do structural modifications to the oleoyl chains of DOTMA chloride influence its fusogenicity and endosomal escape kinetics?

Synthesize analogs with saturated (e.g., stearoyl) or shorter unsaturated chains (e.g., palmitoleoyl). Evaluate membrane fusion using Förster resonance energy transfer (FRET) assays with labeled liposomes. Endosomal escape efficiency is quantified via pH-sensitive probes (e.g., LysoTracker) and confocal microscopy .

Q. What strategies mitigate batch-to-batch variability in DOTMA chloride-based LNP formulations?

Implement strict quality control (QC) protocols:

- Monitor alkyl chain oxidation via <sup>1</sup>H NMR (peak shifts at δ 5.3–5.4 for cis double bonds).

- Standardize hydration buffer composition (e.g., 10 mM citrate, pH 4.0) and extrusion parameters (e.g., 10 passes through 100 nm membranes).

- Use orthogonal analytics (HPLC-DAD, MALDI-TOF) to confirm lipid integrity .

Data Contradiction Analysis

Q. Why do studies report conflicting optimal N/P ratios (nitrogen-to-phosphate) for DOTMA chloride-mediated DNA delivery?

Discrepancies arise from differences in nucleic acid type (plasmid DNA vs. mRNA), cell line-specific uptake mechanisms, and assay sensitivity. For example, HEK293 cells may require an N/P ratio of 6:1 for maximal transfection, while primary cells (e.g., T cells) tolerate only 3:1 due to higher cytotoxicity. Standardize protocols using reference materials (e.g., Luciferase T7 Control DNA) and include positive controls (e.g., Lipofectamine 3000) .

Methodological Best Practices

Q. What advanced techniques are recommended for assessing DOTMA chloride’s interaction with serum proteins in in vivo delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.